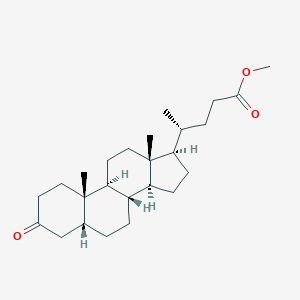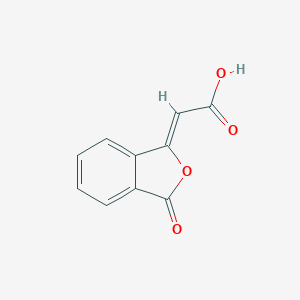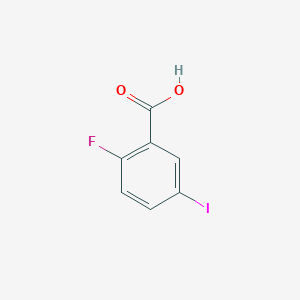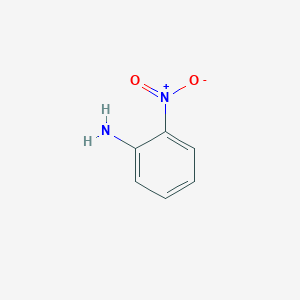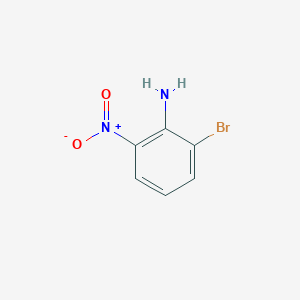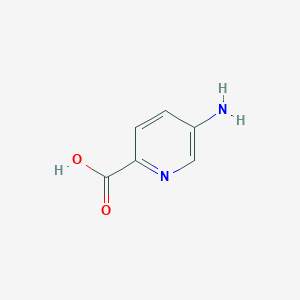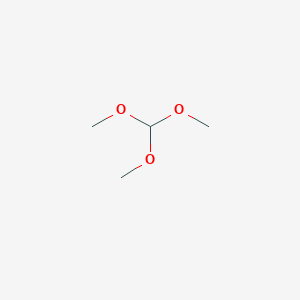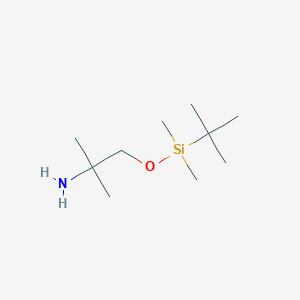
1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine
Overview
Description
“1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine” is a chemical compound that is part of the tert-butyldimethylsilyloxy group . This group is known for its hydrolytic stability, making it a promising candidate for various applications . The compound is also known as 1-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone .
Molecular Structure Analysis
The linear formula of a similar compound, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, is (CH3)3CSi(CH3)2OC(OCH3)=CH2 . Its molecular weight is 188.34 .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is stable to aqueous base but can be converted back to alcohols under acidic conditions (2:1 acetic acid/water at 25°C) . The reaction is catalyzed by DMF . Rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, include a boiling point of 62 °C/9 mmHg, a density of 0.863 g/mL at 25 °C, and a refractive index n20/D of 1.429 .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-9(2,3)13(6,7)12-8-10(4,5)11/h8,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWNMSXFHNODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

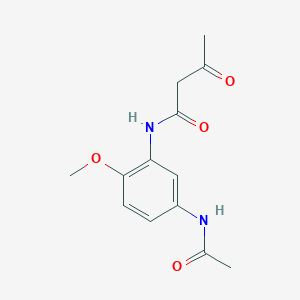
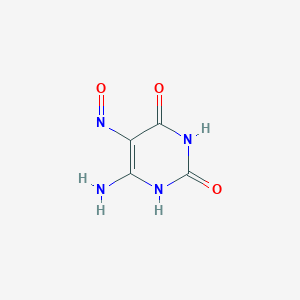
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
